molecular formula C9H17NO3 B586971 N-Allyl-N-(2,2-dimethoxyethyl)acetamide CAS No. 148185-95-9

N-Allyl-N-(2,2-dimethoxyethyl)acetamide

Cat. No.: B586971
CAS No.: 148185-95-9
M. Wt: 187.239
InChI Key: HOPUDKXPBNYPTM-UHFFFAOYSA-N
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Description

N-Allyl-N-(2,2-dimethoxyethyl)acetamide is a synthetic acetamide derivative characterized by an allyl group and a 2,2-dimethoxyethyl moiety attached to the nitrogen atom of the acetamide backbone. This compound is primarily utilized in organic synthesis, particularly in reductive N-alkylation and Pictet-Spengler cyclization reactions to generate pharmacologically active intermediates or hybrid molecules . Its structural features, including the electron-rich dimethoxyethyl group and reactive allyl substituent, contribute to its versatility in forming carbon-nitrogen bonds and coordinating with metal catalysts.

Properties

CAS No.

148185-95-9

Molecular Formula

C9H17NO3

Molecular Weight

187.239

IUPAC Name

N-(2,2-dimethoxyethyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C9H17NO3/c1-5-6-10(8(2)11)7-9(12-3)13-4/h5,9H,1,6-7H2,2-4H3

InChI Key

HOPUDKXPBNYPTM-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)CC(OC)OC

Synonyms

Acetamide, N-(2,2-dimethoxyethyl)-N-2-propenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Dimethoxyethyl Groups

  • 2-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide Structure: Shares the dimethoxyethylamino group but substitutes the allyl with a phenylpropan-2-yl chain. Synthesis: Formed via aminoalkylation of bromo-/chloroacetamide intermediates with aminoacetaldehyde dimethylacetal, achieving yields of 68.9–85.7% . Application: Intermediate in praziquanamine derivatives for antiparasitic agents .
  • 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide

    • Structure : Replaces the allyl group with methyl and chlorine substituents.
    • Properties : Higher electrophilicity due to the chloro group, enhancing reactivity in nucleophilic substitutions. Used in industrial and scientific research .

Substituted Phenylacetamides

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Features a dichlorophenyl group and thiazole ring instead of dimethoxyethyl/allyl. Crystallography: Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains. Bond lengths and angles align with typical acetamides .
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

    • Structure : Contains a methoxymethyl and diethylphenyl group.
    • Use : Herbicide with selective action on grassy weeds .

Alkyl/Amino-Substituted Acetamides

  • N,N-Dimethylacetamide (DMAC) Structure: Simplest analogue with two methyl groups on nitrogen. Properties: High polarity, aprotic solvent with industrial applications. Known hepatotoxicity and reproductive risks .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide Structure: Incorporates a diethylaminoethyl group and phenyl substituent. Application: Investigated for CNS activity due to its amine functionality .

Key Physical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility
N-Allyl-N-(2,2-dimethoxyethyl)acetamide ~217.26 Allyl, dimethoxyethyl Not reported Polar aprotic solvents
2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide ~209.66 Chloro, methyl Not reported Dichloromethane
N,N-Dimethylacetamide (DMAC) 87.12 Two methyl groups -20 Miscible in water
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 293.17 Dichlorophenyl, thiazole 489–491 Methanol/acetone

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